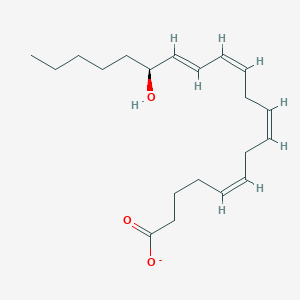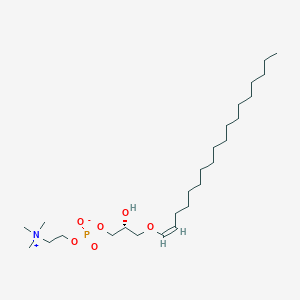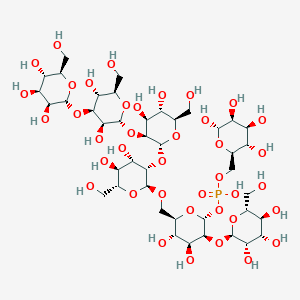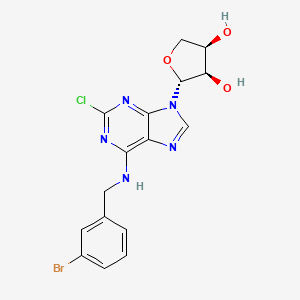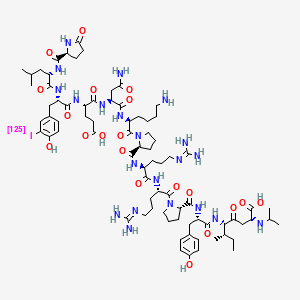
3-ADP-2-phosphoglycerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ADP-2-phosphoglycerate(5-) is an organophosphate oxoanion arising from deprotonation of the phosphate OH and carboxy groups of 3-ADP-2-phosphoglyceric acid; major species at pH 7.3. It is an organophosphate oxoanion and a monocarboxylic acid anion. It is a conjugate base of a 3-ADP-2-phosphoglyceric acid.
Applications De Recherche Scientifique
Enzymatic Regulation and Function
3-ADP-2-phosphoglycerate is closely related to the enzyme ADP-glucose pyrophosphorylase (AGPase), which plays a pivotal role in the synthesis of glycogen in bacteria and starch in plants. The enzyme's regulatory properties vary significantly between different tissues and organisms. For instance, in wheat endosperm, AGPase shows distinctive regulatory properties, being insensitive to activation by 3-phosphoglycerate, a common activator in photosynthetic tissues. Instead, it is inhibited by orthophosphate, ADP, and fructose-1,6-bisphosphate, with these inhibitory actions reversed by 3-phosphoglycerate and fructose-6-phosphate, suggesting a unique regulation mechanism in non-photosynthetic tissues (Gomez-Casati & Iglesias, 2014).
Another study on the potato tuber AGPase highlighted the enzyme's activation mechanism, where two conserved residues were found crucial for allosteric activation. This finding suggests a complex regulation involving specific amino acid residues that could be targets for modifying enzyme activity (Figueroa et al., 2013).
Evolutionary Perspectives
Research on the enzyme family to which AGPase belongs has revealed an ancestral and widespread promiscuity in its activation by various metabolites, including 3-phosphoglycerate. This promiscuity seems to be an efficient evolutionary mechanism, accommodating the enzyme's regulation to different metabolic needs across diverse organisms (Kuhn et al., 2013).
Metabolic Integration and Regulation
Phosphoglycerate kinase 1 (PGK1), another enzyme closely related to the metabolic processes involving 3-phosphoglycerate, plays a critical role in glycolysis and is involved in numerous cellular processes beyond energy metabolism. Studies have shown that PGK1 is acetylated at specific lysine residues, which modulates its activity and is regulated by insulin and the mTOR pathway, highlighting a complex regulatory network integrating metabolic pathways with cellular signaling (Wang et al., 2015).
Propriétés
Nom du produit |
3-ADP-2-phosphoglycerate |
|---|---|
Formule moléculaire |
C13H15N5O16P3-5 |
Poids moléculaire |
590.2 g/mol |
Nom IUPAC |
3-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-2-phosphonatooxypropanoate |
InChI |
InChI=1S/C13H20N5O16P3/c14-10-7-11(16-3-15-10)18(4-17-7)12-9(20)8(19)5(32-12)1-30-36(26,27)34-37(28,29)31-2-6(13(21)22)33-35(23,24)25/h3-6,8-9,12,19-20H,1-2H2,(H,21,22)(H,26,27)(H,28,29)(H2,14,15,16)(H2,23,24,25)/p-5/t5-,6?,8-,9-,12-/m1/s1 |
Clé InChI |
FNEVPPRBJBZTAF-MDSCUQPFSA-I |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OCC(C(=O)[O-])OP(=O)([O-])[O-])O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OCC(C(=O)[O-])OP(=O)([O-])[O-])O)O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4R,7R,10S,13S,15Z,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1263073.png)
